

Y08284 in Combination Cancer Therapy: A Comparative Guide

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Compound of Interest

Compound Name: Y08284

Cat. No.: B15144242

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Introduction

Y08284 is a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC₅₀ of 4.21 nM. Primarily investigated for its potential in treating prostate cancer, **Y08284** has demonstrated significant anti-proliferative effects in various prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1. This guide provides a comprehensive overview of the available preclinical data for **Y08284** and compares its potential with other bromodomain inhibitors, particularly in the context of combination therapies for cancer. While direct combination studies involving **Y08284** are not yet publicly available, this guide will draw parallels from studies with other CBP/p300 and BET bromodomain inhibitors to illuminate potential synergistic strategies.

Y08284: Monotherapy Performance in Prostate Cancer

Y08284 has shown promising results as a single agent in preclinical models of prostate cancer. Its mechanism of action involves the inhibition of the CBP bromodomain, which is a critical co-activator of the androgen receptor (AR), a key driver of prostate cancer progression. By inhibiting CBP, **Y08284** can suppress the transcriptional activity of AR and its downstream targets.

In Vitro Efficacy

Cell Line	Cancer Type	IC50 (Y08284)	Reference
LNCaP	Prostate Cancer	Not specified	[1][2]
C4-2B	Prostate Cancer	Not specified	[1][2]
22Rv1	Prostate Cancer	Not specified	[1][2]

In Vivo Efficacy

In a 22Rv1 xenograft model, **Y08284** demonstrated significant antitumor efficacy.

Animal Model	Cancer Type	Treatment	Outcome	Reference
22Rv1 Xenograft	Prostate Cancer	Y08284	Significant tumor growth inhibition	[3][4]

Combination Therapy: A Comparative Outlook

While specific combination data for **Y08284** is pending, the broader class of bromodomain inhibitors has been extensively studied in combination with other anticancer agents, particularly in the context of overcoming drug resistance in prostate cancer.

CBP/p300 Inhibitors in Combination

Other selective CBP/p300 bromodomain inhibitors, such as CCS1477 and TT125-802, have been evaluated in combination with the androgen receptor inhibitor enzalutamide in castration-resistant prostate cancer (CRPC) models.

CBP/p300 Inhibitor	Combination Partner	Cancer Type	Key Findings	Reference
CCS1477	Enzalutamide	Prostate Cancer	Almost complete tumor growth inhibition in a bicalutamide-resistant LNCaP xenograft model. [5]	[5]
TT125-802	Enzalutamide	Prostate Cancer	Synergistic effect on tumor growth inhibition in CRPC patient-derived xenograft (PDX) models.[6]	[6]

BET Bromodomain Inhibitors in Combination

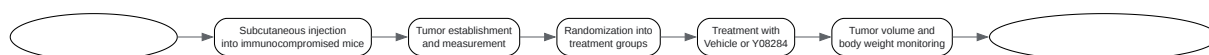
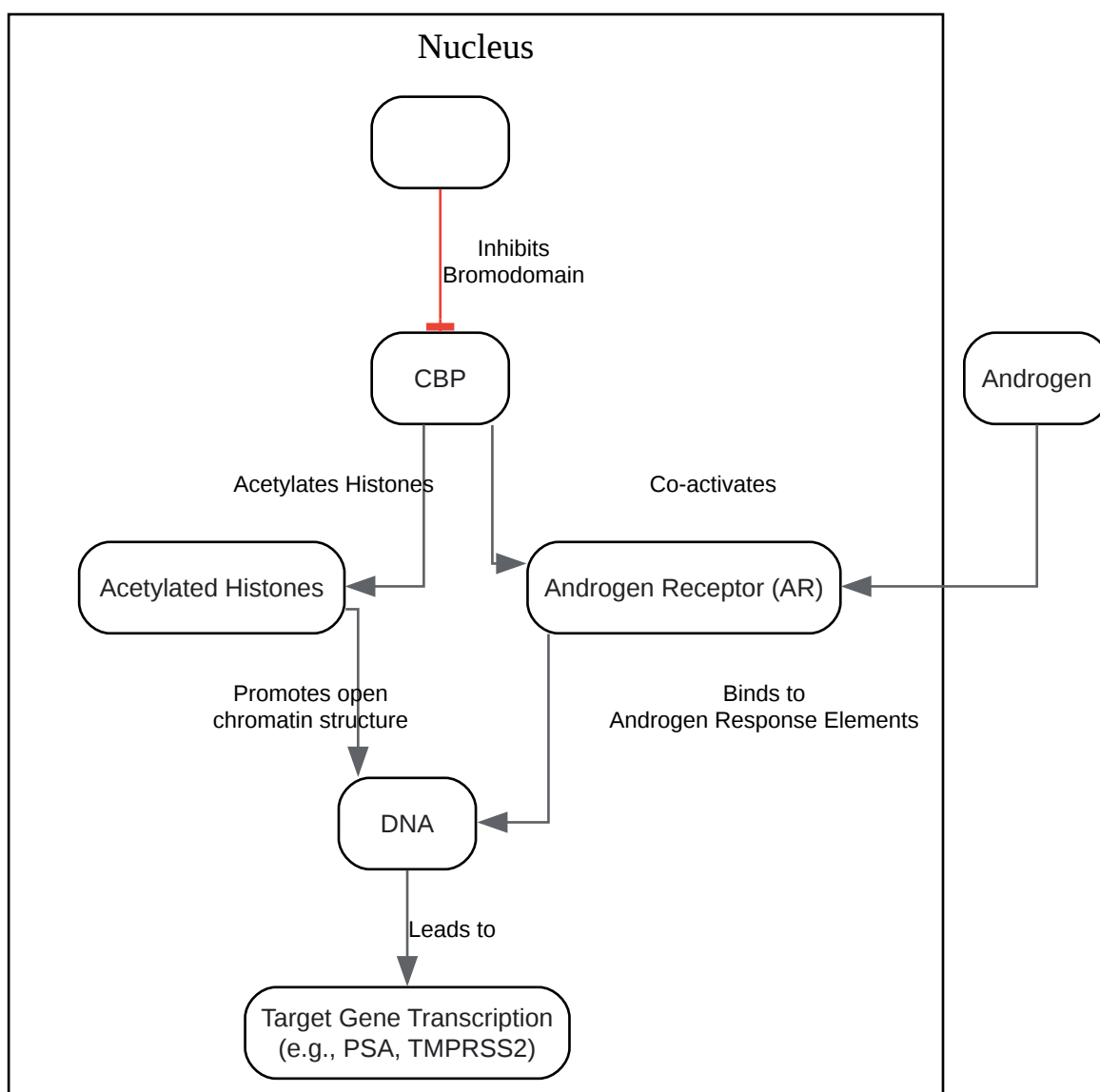
BET bromodomain inhibitors have also been a focus of combination therapy research in prostate cancer.

BET Inhibitor	Combination Partner	Cancer Type	Key Findings	Reference
ZEN-3694	Enzalutamide	Metastatic CRPC	Acceptable tolerability and potential efficacy in patients with abiraterone- and/or enzalutamide-resistant mCRPC. Median progression-free survival of 9 months in patients who had progressed on prior enzalutamide or abiraterone.[7]	[7]
GS-5829	Enzalutamide	Metastatic CRPC	Generally well-tolerated but had limited clinical efficacy.[8]	[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action of CBP Bromodomain Inhibitors

The following diagram illustrates the proposed mechanism of action for CBP bromodomain inhibitors like **Y08284** in the context of androgen receptor signaling in prostate cancer.



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